2-[(4-methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
IUPAC Name |
2-(4-methoxyanilino)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10-8-14-16(15(21)9-10)11(2)18-17(20-14)19-12-4-6-13(22-3)7-5-12/h4-7,10H,8-9H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOMUMCZSWTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 4-methoxyaniline with a suitable quinazolinone precursor. One common method involves the reaction of 4-methoxyaniline with 2,4-dimethyl-3,4-dihydroquinazolin-5(6H)-one in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy group and the amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations :
- Substituent Impact on Lipophilicity: The 4-methoxyphenyl group in the target compound likely increases lipophilicity compared to the unsubstituted 2-amino derivative (MW 191.23 vs. 334.41) . This may enhance membrane permeability but reduce aqueous solubility.
- Stereochemical Influence : The oxime-containing analogue (DB08197) demonstrates the importance of stereochemistry, with the (7S) configuration critical for binding affinity in experimental models .
- Synthetic Accessibility: The 2-amino derivative (C₁₀H₁₃N₃O) serves as a precursor for more complex analogues, highlighting the role of modular synthesis in optimizing quinazolinone derivatives .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacokinetic and Physicochemical Properties
Key Findings :
- The absence of stereocenters in the target compound may simplify synthesis compared to DB08197, which requires enantioselective methods .
Biological Activity
The compound 2-[(4-methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 232.29 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells. A study reported an EC value of 2 nM in cell-based assays, indicating strong efficacy as an apoptosis inducer .
- Blood-Brain Barrier Penetration : It demonstrates excellent penetration through the blood-brain barrier, making it a candidate for treating central nervous system disorders .
- Inhibition of Cancer Cell Proliferation : In various xenograft models (e.g., MX-1 breast cancer), the compound displayed significant anti-tumor activity .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Cancer Treatment
In a preclinical study involving human MX-1 breast cancer xenografts in mice, the administration of this compound resulted in a marked reduction in tumor size compared to control groups. The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating brain tumors or metastases originating from other cancers.
Case Study 2: Neurological Applications
A separate investigation focused on the compound's effects on cholinesterase activity indicated moderate inhibition. This property suggests potential use in treating neurodegenerative disorders such as Alzheimer's disease, where cholinesterase inhibitors are commonly employed.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step protocols :
- Step 1 : Cyclocondensation of substituted aniline derivatives with carbonyl precursors under reflux conditions (e.g., ethanol or DMF as solvents).
- Step 2 : Introduction of the 4-methoxyphenylamino group via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMSO) to enhance reactivity.
- Step 3 : Methylation at the 4- and 7-positions using methyl iodide or dimethyl sulfate, often catalyzed by palladium or copper-based catalysts .
Key Optimization Parameters :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 15–20% higher vs. ethanol |
| Catalyst | Pd/C (5% loading) | 90% regioselectivity |
| Temperature | 80–100°C | Reduced byproducts |
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns and stereochemistry, with DEPT-135 for distinguishing CH₂ and CH₃ groups.
- X-ray Crystallography : Use SHELXL (via the SHELX suite) for refinement, particularly for resolving hydrogen bonding and dihedral angles in the quinazolinone core. Crystallization in ethanol/water mixtures yields diffraction-quality crystals .
Q. What are the critical structural motifs influencing its biological activity?
The quinazolinone core and 4-methoxyphenylamino group are essential:
- The core provides rigidity for target binding (e.g., kinase inhibition).
- The methoxy group enhances lipophilicity, improving membrane permeability. Derivatives lacking this group show 50% reduced activity in preliminary assays .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor degradation at 254 nm.
- Stability Studies : Store at –20°C in amber vials to prevent photodegradation. Accelerated stability testing (40°C/75% RH) reveals <5% decomposition over 30 days .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) with cell-based viability assays (MTT/WST-1).
- Structural Analog Analysis : Test derivatives to identify if minor substituents (e.g., methyl vs. ethyl groups) alter target specificity. For example, 7-dimethyl analogs show 3-fold higher selectivity for EGFR than 7-mono-methyl versions .
Q. What experimental designs are recommended to elucidate reaction mechanisms (e.g., rate-determining steps)?
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., NH groups) to identify bond-breaking steps.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation during cyclocondensation .
Q. What strategies improve regioselective functionalization of the quinazolinone scaffold?
- Directed C–H Activation : Employ palladium catalysts with directing groups (e.g., pyridine) to target the 4-position.
- Microwave-Assisted Synthesis : Reduces reaction times and improves selectivity (e.g., 90% yield for 7-methyl vs. 65% conventional heating) .
Q. How can computational methods predict binding interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR kinase) using AMBER or GROMACS. Key findings:
| Interaction | Energy Contribution (kcal/mol) |
|---|---|
| Quinazolinone core | –8.2 |
| 4-Methoxy group | –3.5 |
- Docking Studies (AutoDock Vina) : Validate with mutagenesis data to confirm predicted binding residues .
Q. How should researchers address discrepancies in crystallographic data (e.g., unresolved electron density)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
